molecular formula C10H4ClF3N4 B11099479 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 298684-59-0

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11099479
CAS No.: 298684-59-0
M. Wt: 272.61 g/mol
InChI Key: ZYOXLJFCXRKLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Its core structure is derived from phthalazine, a privileged heterocycle in drug discovery known for its diverse pharmacological potential . Research on closely related [1,2,4]triazolo[3,4-a]phthalazine derivatives has identified potent, high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels, a key target for neuropathic pain and neurological disorders . Furthermore, structural analogues based on the phthalazine core have demonstrated substantial value in oncology research. These compounds have been designed and synthesized as potent anti-proliferative agents and VEGFR-2 tyrosine kinase inhibitors, which are critical players in angiogenesis, the process of new blood vessel formation that fuels tumor growth and metastasis . The presence of the trifluoromethyl group on the triazole ring is a common strategy in lead optimization, often enhancing metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity. This makes 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine a versatile intermediate for synthesizing new chemical entities for probing biological pathways and identifying new treatment strategies in areas like cancer and neuroscience.

Properties

CAS No.

298684-59-0

Molecular Formula

C10H4ClF3N4

Molecular Weight

272.61 g/mol

IUPAC Name

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C10H4ClF3N4/c11-7-5-3-1-2-4-6(5)8-15-16-9(10(12,13)14)18(8)17-7/h1-4H

InChI Key

ZYOXLJFCXRKLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C(F)(F)F

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The synthesis of 6-chloro-3-(4-(trifluoromethyl)phenyl)-[1,triazolo[3,4-a]phthalazine (Compound 6h) begins with 6-chlorophthalazin-3-amine (Compound 4) and 4-(trifluoromethyl)benzoic acid (5h). The choice of POCl₃ as a cyclizing agent is critical due to its dual role as a solvent and a dehydrating agent, facilitating the formation of the triazole ring.

Synthetic Procedure

  • Reaction Setup : A mixture of Compound 4 (0.1 mmol) and 4-(trifluoromethyl)benzoic acid (0.15 mmol) in POCl₃ (5 mL) is refluxed at 110°C for 7 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, quenched with ice, and neutralized with aqueous sodium bicarbonate.

  • Isolation : The precipitate is filtered, washed with water, and dried under vacuum to yield a white solid.

Table 1: Physicochemical Properties of Compound 6h

PropertyValue
Yield75%
Melting Point168–169.2°C
AppearanceWhite Solid
Molecular FormulaC₁₇H₉ClF₃N₃

Mechanistic Insights

The reaction proceeds via initial activation of the carboxylic acid by POCl₃, forming an acyl chloride intermediate. Nucleophilic attack by the phthalazine amine group generates a tetrahedral intermediate, which undergoes cyclodehydration to form the triazole ring. The trifluoromethyl group remains intact due to its stability under acidic conditions.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 7.9–8.4 ppm correspond to aromatic protons of the phthalazine and trifluoromethylphenyl groups. The absence of amine protons confirms cyclization.

  • ¹³C NMR (100 MHz, CDCl₃) : Peaks at δ 124.3 ppm (q, J = 272 Hz) verify the trifluoromethyl carbon. Aromatic carbons resonate between δ 120–156 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3066 cm⁻¹ : Aromatic C–H stretching.

  • 1278 cm⁻¹ : C–F stretching of the trifluoromethyl group.

  • 1468 cm⁻¹ : C=N stretching of the triazole ring.

Mass Spectrometry (EI-MS)

The molecular ion peak at m/z 348 [M⁺] and a 3:1 isotopic ratio for [M+2] confirm the presence of a single chlorine atom.

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could theoretically introduce the trifluoromethyl group post-cyclization. However, the current literature lacks examples of this approach for triazolo[3,4-a]phthalazines.

Optimization and Challenges

Reaction Time and Temperature

Prolonged reflux (>7 hours) or higher temperatures (>110°C) lead to decomposition, reducing yields. Optimal conditions balance ring closure and substrate stability.

Solvent and Stoichiometry

POCl₃ serves as both solvent and reagent. Excess benzoic acid (1.5 equiv) ensures complete conversion of the amine intermediate.

Comparative Analysis of Methods

The POCl₃-mediated route remains the most efficient, with a 75% yield and straightforward purification. MCRs, though versatile, require extensive optimization for phthalazine systems .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at Position 3: Trifluoromethyl vs. Other Substituents

Substituents at position 3 significantly influence biological activity:

Compound Substituent (Position 3) Key Properties Reference
14a Trifluoromethyl (-CF₃) Enhanced metabolic stability; potential bromodomain inhibition
6-Hydrazinyl-3-propyl Propyl (-C₃H₇) Improved solubility; intermediate for further functionalization
3-Methyl (e.g., Compound 20) Methyl (-CH₃) Lower electron-withdrawing effect; reduced anticancer potency
3-(4-Fluorophenyl) 4-Fluorophenyl Increased lipophilicity; comparable anticancer activity

Key Insight : The -CF₃ group in 14a offers superior electronic effects and stability compared to alkyl or aryl substituents, which may enhance target binding (e.g., bromodomains) .

Modifications at Position 6: Chloro vs. Functional Groups

Position 6 is critical for pharmacological activity:

Compound Substituent (Position 6) Activity Profile Reference
14a Chloro (-Cl) Anticancer (NCI-H460, HCT116 cells)
6-Phenoxy-carboxamide Phenoxy-carboxamide Anti-inflammatory (NF-κB inhibition)
6-(4-Tosylpiperazinyl) Piperazine derivative Cytotoxic (IC₅₀ < 10 µM in U251 cells)
6-Hydrazinyl Hydrazinyl (-NHNH₂) Intermediate for anticonvulsant derivatives

Key Insight: Chloro at position 6 is associated with anticancer activity, while phenoxy-carboxamide or piperazine groups diversify applications (e.g., anti-inflammatory or inotropic effects) .

Core Heterocyclic Variations: Triazolo vs. Tetrazolo

Replacing the triazolo core with tetrazolo alters activity:

Compound Type Core Structure Notable Activity Reference
Triazolo[3,4-a]phthalazine 1,2,4-Triazolo Anticancer, anti-inflammatory
Tetrazolo[5,1-a]phthalazine Tetrazolo Positive inotropic (superior to milrinone)

Key Insight : The triazolo core is versatile for anticancer applications, while tetrazolo derivatives excel in cardiovascular therapies .

Pharmacological Activity Comparison

Anticancer Activity
Compound Cell Line Activity (IC₅₀) Mechanism Reference
14a Broad-spectrum (NCI-H460, HCT116) Bromodomain inhibition
Piperazine derivatives U251, HCT116 (IC₅₀ < 10 µM) Topo II inhibition
3-(4-Fluorophenyl) Not reported DNA intercalation

Key Insight : 14a and piperazine derivatives show potent cytotoxicity, but via distinct mechanisms (bromodomain vs. Topo II inhibition).

Anti-inflammatory Activity
Compound NF-κB Inhibition (%) Toxicity Profile Reference
6i (3-Tolyloxy-carboxamide) 85% (vs. 80% reference) Low cellular toxicity
14a Not reported N/A N/A

Key Insight : Carboxamide derivatives at position 6 outperform 14a in anti-inflammatory applications .

Anticonvulsant Activity
Compound MES-Induced Seizure Model Efficacy vs. Carbamazepine Reference
4b (5,6-Dihydro derivative) ED₅₀ = 18 mg/kg 1.5x more potent
14a Not tested N/A N/A

Key Insight : Saturation of the phthalazine ring (5,6-dihydro) enhances anticonvulsant effects .

Biological Activity

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with the molecular formula C10H4ClF3N4. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and comparisons with similar compounds.

The synthesis of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of precursors such as 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine. The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H4ClF3N4
Molecular Weight 272.61 g/mol
IUPAC Name 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine
CAS Number 298684-59-0
Solubility 6.2 µg/mL (pH 7.4)

Antimicrobial Activity

Research indicates that 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, it has shown promising results against Cryptosporidium parvum, with an effective concentration (EC50) of approximately 0.17 μM .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key biochemical pathways and interacting with specific molecular targets. The exact mechanisms are still under investigation but may involve binding to enzymes or receptors that play critical roles in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents can significantly impact potency and selectivity. For example:

  • Trifluoromethyl Group: This group enhances lipophilicity and may improve cellular uptake.
  • Chlorine Substitution: The presence of chlorine may influence the compound's interaction with biological targets.

A comparative analysis with similar compounds reveals that variations in substituents lead to differing biological activities. For instance:

CompoundEC50 (μM)Notes
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine 0.17Effective against C. parvum
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]-phthalazine 2.1Modestly potent

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vivo Efficacy: In animal models of C. parvum infection, compounds based on triazolopyridazine frameworks demonstrated significant therapeutic effects .
  • Cardiotoxicity Assessment: Studies assessing cardiotoxicity via hERG channel inhibition showed that while some analogs exhibit potential cardiotoxic effects at higher concentrations (10 μM), modifications can improve selectivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, 1-chloro-4-hydrazinylphthalazine reacts with trifluoroacetic acid derivatives under reflux conditions in propanoic acid to yield the triazolo-phthalazine core . Catalytic dehydrogenative cyclization of hydrazones (formed from aromatic aldehydes and hydrazine derivatives) is another route, with yields improved by optimizing solvent polarity and reaction time (e.g., methanol/benzene reflux) . Nano-Bi₂O₃ catalysts can enhance reaction efficiency under aqueous conditions, reducing side products .
  • Optimization : Key parameters include temperature control (reflux at 80–100°C), stoichiometric ratios (1:1.2 for hydrazide to imidoyl chloride), and purification via column chromatography (DCM:MeOH gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • IR Spectroscopy : Identifies C=N stretching vibrations (~1615–1650 cm⁻¹) and NH bands (~3400–3600 cm⁻¹) in intermediates .
  • ¹H-NMR : Aromatic proton signals (δ7.16–9.00 ppm) and deuteratable NH singlets (δ10.52–10.90 ppm) confirm hydrazone intermediates .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What in vitro assays evaluate the anticonvulsant potential of triazolophthalazine derivatives?

  • Methods :

  • Maximal Electroshock (MES) Test : Measures seizure suppression in rodent models; derivatives like 6-(4-chlorobenzyloxy)-triazolophthalazine show ED₅₀ values as low as 6.8 mg/kg .
  • Rotarod Neurotoxicity Test : Assesses motor coordination deficits; compounds with protective indices (PI = TD₅₀/ED₅₀) >10 are prioritized for further study .

Advanced Research Questions

Q. How can molecular docking predict VEGFR-2 inhibitory activity?

  • Approach :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target : Align compounds with the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD).
  • Key Interactions : Hydrogen bonds with Cys919, π-π stacking with Phe1047, and hydrophobic contacts with Leu840/Val848 .
    • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. For example, compound 6o (IC₅₀ = 0.1 µM) shows stronger affinity (ΔG = -10.2 kcal/mol) than sorafenib (ΔG = -9.8 kcal/mol) .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Case Study : Derivatives active in MES assays (e.g., ED₅₀ <10 mg/kg) may fail in vivo due to poor bioavailability or metabolic instability .
  • Strategies :

  • ADMET Profiling : Use SwissADME to predict permeability (e.g., logP >3 reduces aqueous solubility).
  • Prodrug Design : Introduce ester groups (e.g., 6-alkoxy derivatives) to enhance absorption .
  • Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and brain penetration via LC-MS .

Q. How do substituents at the 3- and 6-positions influence pharmacological activity?

  • Structure-Activity Relationships (SAR) :

PositionSubstituentActivity (IC₅₀/ED₅₀)Key Reference
3-TrifluoromethylVEGFR-2: 0.1 µM
6-ChloroAnticonvulsant: 6.8 mg/kg
3-EthylVEGFR-2: 0.28 µM
  • Mechanistic Insight :
  • 3-Position : Electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition by stabilizing π-cation interactions .
  • 6-Position : Chloro substituents improve anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do some triazolophthalazines show inactivity in specific bioassays despite structural similarity?

  • Example : Derivatives active in anticonvulsant assays (MES) may lack insecticidal/nematicidal activity due to target specificity .
  • Resolution :

  • Target Profiling : Screen against off-target receptors (e.g., GABAₐ for anticonvulsants vs. acetylcholinesterase for insecticides).
  • Assay Conditions : Adjust pH (e.g., 7.4 for mammalian vs. 6.5 for nematode assays) to reflect physiological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.